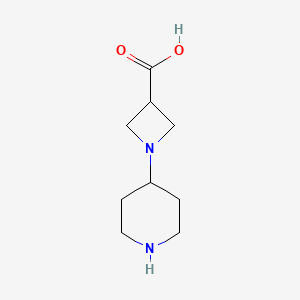

1-Piperidin-4-ylazetidine-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Piperidin-4-ylazetidine-3-carboxylic acid is a compound that has garnered significant interest in the field of organic chemistry It is characterized by a piperidine ring attached to an azetidine ring, with a carboxylic acid functional group

准备方法

1-哌啶-4-基氮杂环丁烷-3-羧酸的合成通常涉及多步有机反应。一种常见的合成路线包括在特定条件下环化适当的前体。工业生产方法通常涉及优化这些步骤以实现更高的产量和纯度 .

化学反应分析

科学研究应用

作用机制

1-哌啶-4-基氮杂环丁烷-3-羧酸的作用机制涉及它与特定分子靶标的相互作用。这些相互作用可以调节生物途径,从而产生所需的治疗效果。确切的分子靶标和途径取决于具体的应用和化合物的结构 .

相似化合物的比较

1-哌啶-4-基氮杂环丁烷-3-羧酸可以与其他类似化合物进行比较,例如:

哌啶衍生物: 这些化合物共用哌啶环,但可能具有不同的官能团。

氮杂环丁烷衍生物: 这些化合物共用氮杂环丁烷环,但可能具有不同的取代基。1-哌啶-4-基氮杂环丁烷-3-羧酸的独特性在于它将哌啶环和氮杂环丁烷环与羧酸基团的特定组合,赋予了独特的化学和生物学特性

生物活性

1-Piperidin-4-ylazetidine-3-carboxylic acid, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.

Structural Overview

The molecular formula for this compound is C₉H₁₈N₂O₂, with a molecular weight of approximately 170.25 g/mol. The compound consists of a piperidine ring linked to an azetidine ring, featuring a carboxylic acid functional group. This structure contributes to its solubility and reactivity in biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 170.25 g/mol |

| Structural Features | Piperidine and azetidine rings |

| Functional Group | Carboxylic acid |

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological potential, particularly as an inhibitor of various enzymes and receptors involved in critical biological processes. The compound's interactions with neurotransmitter systems suggest its role in modulating synaptic transmission and pain pathways.

- Fatty Acid Amide Hydrolase (FAAH) Inhibition : This compound has been studied for its effects on FAAH, an enzyme that hydrolyzes endocannabinoids such as anandamide. Inhibition of FAAH can lead to increased levels of these endocannabinoids, which are associated with analgesic effects. Preliminary data suggest that this compound may enhance the analgesic properties by modulating pain pathways through FAAH inhibition .

- Monoacylglycerol Lipase (MAGL) Interaction : The compound has also been evaluated for its potential to inhibit MAGL, another enzyme involved in lipid metabolism that regulates the levels of endocannabinoids. Inhibition of MAGL can have therapeutic implications for treating neurodegenerative diseases and psychiatric disorders .

- Receptor Binding Studies : Interaction studies reveal that this compound may bind to various receptors involved in neurotransmission, suggesting a broad spectrum of potential therapeutic applications .

Case Studies

Several studies have explored the biological activity of this compound through in vitro and in vivo models:

- Study on Pain Models : In animal models of neuropathic pain, administration of this compound resulted in significant reductions in pain-related behaviors, indicating its potential as an analgesic agent .

- Neuroprotective Effects : Research has shown that compounds similar to this compound can provide neuroprotective effects against excitotoxicity, further supporting its potential use in neurodegenerative conditions .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Azetidine Ring : The initial step often includes the cyclization of appropriate precursors under controlled conditions.

- Introduction of Piperidine Moiety : Subsequent reactions introduce the piperidine component through substitution reactions.

- Carboxylic Acid Functionalization : Finally, the carboxylic acid group is introduced via standard carboxylation techniques.

属性

IUPAC Name |

1-piperidin-4-ylazetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(13)7-5-11(6-7)8-1-3-10-4-2-8/h7-8,10H,1-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPIPZKTEPDMFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。